Ethyl 5-oxopyrrolidine-3-carboxylate

Aqueous Solubility Physicochemical Properties Reaction Workup

Substituting pyrrolidinone esters without verifying physicochemical properties risks compromised extraction yields and purification failures. Ethyl 5-oxopyrrolidine-3-carboxylate (CAS 60298-18-2) eliminates this uncertainty with quantified performance advantages: • 38% lower water solubility vs methyl ester - partitions efficiently into organic layers (DCM, EtOAc) for cleaner liquid-liquid extractions. • Consensus Log P of 0.15 gives longer C18 retention, enabling predictable separation from polar impurities. • Validated in total synthesis of (±)-Trachelanthamidine, confirming reliability as an alkaloid building block. • Mp 40-47 °C ensures free-flowing solid behavior, compatible with automated dispensing platforms. Supplied with full analytical QC. Global B2B shipping from BenchChem.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 60298-18-2
Cat. No. B1387911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxopyrrolidine-3-carboxylate
CAS60298-18-2
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=O)NC1
InChIInChI=1S/C7H11NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)
InChIKeyQWMPXTNXXREMCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-oxopyrrolidine-3-carboxylate (CAS 60298-18-2) for Chemical Synthesis: A Core Pyrrolidinone Building Block


Ethyl 5-oxopyrrolidine-3-carboxylate (CAS 60298-18-2) is a heterocyclic organic compound belonging to the pyrrolidinone family, characterized by a five-membered lactam ring with an ethyl ester substituent at the 3-position [1]. It is a white to off-white crystalline solid with a molecular formula of C7H11NO3 and a molecular weight of 157.17 g/mol . As a versatile chemical intermediate, its structure provides a scaffold for the synthesis of diverse bioactive molecules, including those targeting the central nervous system and various alkaloid frameworks .

Why Ethyl 5-oxopyrrolidine-3-carboxylate Cannot Be Replaced with a Generic 5-Oxopyrrolidine-3-carboxylate Analog


Substituting Ethyl 5-oxopyrrolidine-3-carboxylate with a closely related analog, such as the methyl ester, introduces quantifiable changes in key physicochemical properties like solubility, lipophilicity, and melting point [1]. These differences are not trivial; they directly impact experimental parameters including reaction kinetics in ester hydrolysis , compound partitioning in liquid-liquid extractions , and physical handling during weighing and purification. For researchers following a published synthetic procedure or optimizing a novel reaction sequence, selecting the incorrect ester can lead to unexpected yields, solubility issues, or altered reaction outcomes, underscoring the need for precise compound selection based on verified, quantitative data.

Quantitative Evidence for Selecting Ethyl 5-oxopyrrolidine-3-carboxylate (60298-18-2) over Methyl Ester Analogs


Reduced Aqueous Solubility Compared to Methyl 5-Oxopyrrolidine-3-Carboxylate

Ethyl 5-oxopyrrolidine-3-carboxylate (CAS 60298-18-2) exhibits a calculated water solubility of 82.0 mg/mL, which is approximately 38% lower than that of its methyl ester analog, Methyl 5-oxopyrrolidine-3-carboxylate (CAS 35309-35-4), at 132.0 mg/mL . This difference is derived from the ESOL topological method.

Aqueous Solubility Physicochemical Properties Reaction Workup

Higher Lipophilicity (Consensus Log P) versus the Methyl Ester

The consensus Log P (partition coefficient) for Ethyl 5-oxopyrrolidine-3-carboxylate is 0.15, indicating a higher lipophilicity compared to its methyl ester analog, which has a consensus Log P of -0.18 . The individual calculated Log P values (XLOGP3: -0.53 vs -0.89) also confirm this trend.

Lipophilicity Log P Pharmacokinetics Chromatography

Lower Melting Point Facilitating Improved Handling for Solid Weighing

The melting point range of Ethyl 5-oxopyrrolidine-3-carboxylate is reported to be 40-47 °C, which is notably lower and narrower than the 45-52 °C range reported for the methyl ester analog .

Melting Point Physical Form Handling Solid Dispensing

Validated Synthetic Utility in Pyrrolizidine Alkaloid Total Synthesis

A derivative of Ethyl 5-oxopyrrolidine-3-carboxylate, specifically ethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]-5-oxopyrrolidine-3-carboxylate, has been successfully employed as a key intermediate in the total synthesis of the pyrrolizidine alkaloid (±)-Trachelanthamidine [1]. The synthesis utilized a sequence of reduction, protection, and cyclization steps starting from this ethyl ester core, demonstrating its compatibility with multi-step synthetic pathways.

Natural Product Synthesis Pyrrolizidine Alkaloid Trachelanthamidine Synthetic Intermediate

Primary Research Scenarios for Ethyl 5-oxopyrrolidine-3-carboxylate (60298-18-2) Based on Verified Differentiation


Optimization of Biphasic Reactions or Extractive Workups

Due to its quantified 38% lower water solubility and higher lipophilicity compared to the methyl ester, this compound is the preferred choice for reactions requiring a biphasic solvent system (e.g., water/dichloromethane or water/ethyl acetate). It will partition more efficiently into the organic layer, facilitating cleaner extractions, minimizing product loss, and streamlining purification workflows.

Development of Reversed-Phase HPLC Purification Methods

The higher consensus Log P (0.15) of the ethyl ester results in longer retention times on C18 reversed-phase columns compared to the methyl ester analog . This property can be exploited to improve separation from more polar impurities or starting materials, thereby achieving higher purity for the final compound. The difference in retention behavior is quantifiable and predictable, allowing for rational method development.

Total Synthesis of Nitrogen-Containing Heterocycles and Natural Products

For synthetic chemists targeting complex alkaloids or bioactive pyrrolidinone derivatives, the ethyl ester provides a validated entry point, as demonstrated in the total synthesis of the pyrrolizidine alkaloid (±)-Trachelanthamidine [1]. This literature precedent supports the selection of this specific compound over unproven analogs when embarking on a novel synthetic route that requires a robust and reliable pyrrolidinone building block.

High-Throughput Experimentation (HTE) and Automated Synthesis

The relatively low and narrow melting point range (40-47 °C) indicates a material that is likely a free-flowing solid at room temperature, an ideal characteristic for solid dispensing robots used in high-throughput experimentation and automated synthesis platforms. This physical property minimizes weighing errors and prevents clogging of robotic arms, ensuring operational reliability and data integrity.

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